molecular formula C23H18BrN3O5 B15084572 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769149-70-4

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B15084572
CAS No.: 769149-70-4
M. Wt: 496.3 g/mol
InChI Key: AVJRCIBHRVTLFC-AFUMVMLFSA-N
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Description

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C23H18BrN3O5 and a molecular weight of 496.321 g/mol . This compound is known for its unique structure, which includes a bromobenzoate group and a methoxyanilino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with carbohydrazide. This intermediate is further reacted with 2-bromobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The methoxyanilino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzoate group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific bromine substitution pattern, which may influence its reactivity and biological activity.

Properties

CAS No.

769149-70-4

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-18-6-4-5-16(13-18)26-21(28)22(29)27-25-14-15-9-11-17(12-10-15)32-23(30)19-7-2-3-8-20(19)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

AVJRCIBHRVTLFC-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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